molecular formula C18H21N3O4S B7698943 N-(4-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide

N-(4-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide

Cat. No. B7698943
M. Wt: 375.4 g/mol
InChI Key: RSEOAVUOKLSJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide, commonly known as ABMA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. ABMA is a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption.

Mechanism of Action

The mechanism of action of ABMA is based on its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. ABMA binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects, including the inhibition of tumor growth and bone resorption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABMA are related to its inhibition of carbonic anhydrase enzymes. Inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate ions, which can affect various physiological processes, including acid-base balance, respiration, and bone resorption. ABMA has been shown to have anti-tumor, anti-convulsant, and anti-glaucoma properties, as well as potential use in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using ABMA in lab experiments is its potency as a carbonic anhydrase inhibitor. ABMA has been shown to be a more potent inhibitor than some other carbonic anhydrase inhibitors, such as acetazolamide. However, one limitation of using ABMA is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on ABMA. One potential area of research is the development of ABMA-based drugs for the treatment of osteoporosis. Another area of research is the investigation of the anti-tumor properties of ABMA, and its potential use in cancer therapy. Additionally, further studies are needed to better understand the mechanism of action of ABMA and its effects on various physiological processes.

Synthesis Methods

The synthesis of ABMA involves the reaction of N-(4-acetamidophenyl)acetamide with N-benzylmethylsulfonamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid catalyst. The yield of ABMA is typically around 70-80%, and the compound can be purified by recrystallization or chromatography.

Scientific Research Applications

ABMA has been extensively studied for its potential therapeutic applications. Carbonic anhydrase inhibitors, including ABMA, have been shown to have anti-tumor, anti-convulsant, and anti-glaucoma properties. ABMA has also been investigated for its potential use in the treatment of osteoporosis, as carbonic anhydrase inhibitors have been shown to inhibit bone resorption.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14(22)19-16-8-10-17(11-9-16)20-18(23)13-21(26(2,24)25)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEOAVUOKLSJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.